N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Description
The compound N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a structurally complex molecule featuring two key pharmacophores:
- Indole moiety: A bicyclic aromatic system with a nitrogen atom, commonly associated with interactions with biological targets such as kinases, tubulin, and neurotransmitter receptors.
The methylethyl group at the N~1~ position of the indole and the benzotriazinone-acetamide side chain may influence solubility, bioavailability, and target selectivity.
Properties
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13(10-14-11-21-17-8-4-2-6-15(14)17)22-19(26)12-25-20(27)16-7-3-5-9-18(16)23-24-25/h2-9,11,13,21H,10,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQBRIMNJCPZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves the coupling of an indole derivative with a benzotriazine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Reactants: Tryptamine (an indole derivative) and a benzotriazine derivative.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large-scale reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under certain conditions, leading to the formation of oxindole derivatives.
Reduction: The benzotriazine ring can be reduced to form different reduced triazine derivatives.
Substitution: Both the indole and benzotriazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of the benzotriazine ring can produce various reduced triazine compounds.
Scientific Research Applications
N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the benzotriazine ring can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzotriazinone-Acetamide Derivatives
Several analogs share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetamide core but differ in substituents on the acetamide nitrogen:
Key Observations :
- Electron-withdrawing groups (e.g., chloro, fluoro) may enhance binding to hydrophobic pockets in enzymes like InhA (enoyl-acyl carrier protein reductase), as seen in related benzotriazinone derivatives targeting tuberculosis .
- Heteroaromatic substituents (e.g., pyridinyl, thiazolyl) improve solubility and CNS permeability, critical for neuroactive compounds .
Indole-Acetamide Derivatives
Compounds with indole-linked acetamide scaffolds highlight the importance of substitution patterns:
Key Observations :
Pharmacokinetic and Pharmacodynamic Trends
- BBB Permeability : Indole derivatives with small hydrophobic substituents (e.g., methylethyl) show improved blood-brain barrier penetration compared to polar groups (e.g., nitro) .
- Toxicity : Indole derivatives with unsubstituted acetamide groups (e.g., compound 1 in ) show low cytotoxicity, emphasizing the need for targeted substituents .
Biological Activity
The compound N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide , with CAS number 929821-08-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This document synthesizes available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 929821-08-9 |
| Molecular Formula | C20H19N5O2 |
| Molecular Weight | 361.4 g/mol |
Antimicrobial Activity
Research has indicated that compounds derived from indole structures exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of various indole derivatives found that compounds similar to this compound demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against resistant strains of bacteria, suggesting robust efficacy in treating infections caused by multidrug-resistant organisms .
Cytotoxicity
While the antimicrobial properties are promising, the cytotoxicity of these compounds must also be considered. In vitro studies revealed that certain derivatives exhibited relatively low cytotoxicity against human fibroblast cells (HPF-hTERT), indicating a favorable therapeutic index . However, the balance between antimicrobial activity and cytotoxicity remains a critical area for further investigation.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the indole and benzotriazine moieties can significantly influence biological activity. For instance, the introduction of alkyl groups on the indole ring has been shown to enhance lipophilicity and consequently improve antimicrobial efficacy while reducing cytotoxic effects .
Study on Antimicrobial Efficacy
In a recent study published in PMC, researchers evaluated a series of indole-based compounds for their antimicrobial properties. The study highlighted that compounds with specific substitutions on the indole ring exhibited enhanced activity against resistant bacterial strains. Notably, one compound demonstrated an MIC comparable to levofloxacin, a standard antibiotic treatment .
In Vivo Toxicity Assessment
Another study focused on assessing the in vivo toxicity of indole derivatives in a murine model of staphylococcal sepsis. The results indicated that while some compounds exhibited good tolerance and low toxicity levels at therapeutic doses, further optimization is required to minimize adverse effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
